Cas no 1246816-76-1 (5-Bromo-1-pentylamine, Hydrochloride)

5-Bromo-1-pentylamine, Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1-pentylamine, Hydrochloride
- 5-bromopentan-1-amine,hydrochloride
- 5-bromopentylammonium chloride
- 5-BROMOPENTAN-1-AMINE HYDROCHLORIDE
- DTXSID30724444
- J-005127
- SCHEMBL3331972
- 5-bromopentan-1-amine;hydrochloride
- 5-Bromopentan-1-amine--hydrogen chloride (1/1)
- 1246816-76-1
-
- インチ: InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
- InChIKey: LIBQRJDLYOTOGR-UHFFFAOYSA-N
- ほほえんだ: C(CCN)CCBr.Cl
計算された属性
- せいみつぶんしりょう: 200.99200
- どういたいしつりょう: 200.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 31.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ゆうかいてん: 137-139°C
- PSA: 26.02000
- LogP: 3.01260
5-Bromo-1-pentylamine, Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-217149-250 mg |
5-Bromo-1-pentylamine, Hydrochloride, |
1246816-76-1 | 250MG |
¥2,858.00 | 2023-07-11 | ||
TRC | B686325-250mg |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 250mg |
$ 234.00 | 2023-09-08 | ||
TRC | B686325-2.5g |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 2.5g |
$ 1777.00 | 2023-09-08 | ||
1PlusChem | 1P009FM6-250mg |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 250mg |
$303.00 | 2025-02-24 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217149-250mg |
5-Bromo-1-pentylamine, Hydrochloride, |
1246816-76-1 | 250mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE39342-1g |
5-Bromopentan-1-amine hydrochloride |
1246816-76-1 | 1g |
$1788.00 | 2024-04-20 | ||
A2B Chem LLC | AE39342-250mg |
5-Bromopentan-1-amine hydrochloride |
1246816-76-1 | 250mg |
$725.00 | 2024-04-20 | ||
1PlusChem | 1P009FM6-2.5g |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 2.5g |
$1535.00 | 2025-02-24 |
5-Bromo-1-pentylamine, Hydrochloride 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
5-Bromo-1-pentylamine, Hydrochlorideに関する追加情報
Introduction to 5-Bromo-1-pentylamine, Hydrochloride (CAS No. 1246816-76-1)
5-Bromo-1-pentylamine, Hydrochloride, identified by its CAS number 1246816-76-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a brominated amine functional group and a pentyl side chain, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural attributes of 5-Bromo-1-pentylamine, Hydrochloride make it a crucial building block for the creation of more complex pharmacophores. The presence of a bromine atom at the fifth position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic compounds and biaryl structures. These transformations are widely employed in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
In recent years, the pharmaceutical industry has seen a surge in the exploration of brominated amines due to their enhanced binding affinity and metabolic stability. 5-Bromo-1-pentylamine, Hydrochloride exemplifies this trend, serving as a precursor in the synthesis of small-molecule inhibitors that modulate critical biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which play a pivotal role in oncology research. The ability to modify the pentyl chain further allows for fine-tuning of physicochemical properties, such as lipophilicity and solubility, which are essential for drug formulation and delivery.
The hydrochloride form of this compound ensures better handling and storage conditions, as it mitigates issues related to hygroscopicity and volatility. This aspect is particularly important in industrial-scale synthesis and laboratory applications, where consistency and reproducibility are paramount. The compound's stability under various conditions makes it an attractive choice for researchers aiming to develop long-lasting pharmaceutical formulations.
Advances in computational chemistry have also highlighted the potential of 5-Bromo-1-pentylamine, Hydrochloride as a scaffold for drug discovery. Molecular modeling studies have revealed its compatibility with multiple binding pockets in target proteins, suggesting broad therapeutic applications. For example, researchers have leveraged its structural features to design molecules with antiviral and anti-inflammatory properties. The integration of machine learning algorithms has further accelerated the process of identifying promising derivatives, streamlining the drug development pipeline.
The synthesis of 5-Bromo-1-pentylamine, Hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the bromination of 1-pentylamine followed by salt formation with hydrochloric acid. Recent innovations in catalytic systems have improved the efficiency of these reactions, reducing waste generation and energy consumption. Such sustainable practices align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In clinical research, derivatives of 5-Bromo-1-pentylamine have been investigated for their potential therapeutic effects. Preclinical studies have shown promising results in models of neurodegenerative diseases, where modulation of neurotransmitter systems is crucial. Additionally, its role in developing immunomodulatory agents has been explored due to its ability to interact with immune receptors. These findings underscore the compound's significance as a versatile pharmacological tool.
The regulatory landscape for compounds like 5-Bromo-1-pentylamine, Hydrochloride is stringent but well-established, ensuring that they meet high safety and efficacy standards before entering clinical trials. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee product quality and consistency. The compound's documented safety profile further enhances its appeal for use in both research and commercial applications.
The future prospects for 5-Bromo-1-pentylamine, Hydrochloride are bright, with ongoing research uncovering new synthetic pathways and therapeutic applications. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced pharmacological properties. As computational methods continue to evolve, the design and optimization of such compounds will become more efficient, driving progress in drug discovery.
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